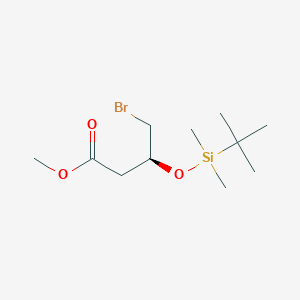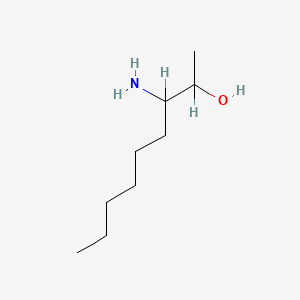
3-Aminononan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminononan-2-ol is an organic compound with the molecular formula C9H21NO It features both an amine group (-NH2) and a hydroxyl group (-OH) on a nonane backbone
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminononan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of a suitable ketone. For instance, nonan-2-one can be reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and the process may be optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Nonan-2-one or nonanal.
Reduction: Nonan-2-amine or nonanol.
Substitution: N-acyl derivatives.
科学研究应用
3-Aminononan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its functional groups.
Medicine: It is a potential intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism by which 3-Aminononan-2-ol exerts its effects depends on its functional groups. The amine group can form hydrogen bonds and ionic interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
相似化合物的比较
3-Aminopentan-2-ol: A shorter-chain analog with similar functional groups.
3-Aminohexan-2-ol: Another analog with a six-carbon chain.
3-Aminooctan-2-ol: An eight-carbon chain analog.
Uniqueness: 3-Aminononan-2-ol is unique due to its longer carbon chain, which can influence its hydrophobicity and interactions with biological membranes. This property can make it more suitable for applications requiring specific solubility and permeability characteristics.
属性
CAS 编号 |
51714-10-4 |
|---|---|
分子式 |
C9H21NO |
分子量 |
159.27 g/mol |
IUPAC 名称 |
(2R,3S)-3-aminononan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9+/m1/s1 |
InChI 键 |
SKURPTBUALFOED-BDAKNGLRSA-N |
SMILES |
CCCCCCC(C(C)O)N |
手性 SMILES |
CCCCCC[C@@H]([C@@H](C)O)N |
规范 SMILES |
CCCCCCC(C(C)O)N |
同义词 |
(2R,3S)-rel-3-Amino-2-nonanol; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
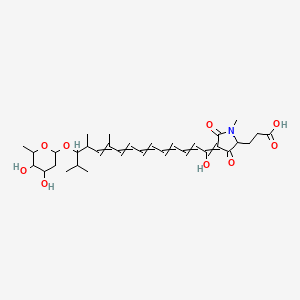
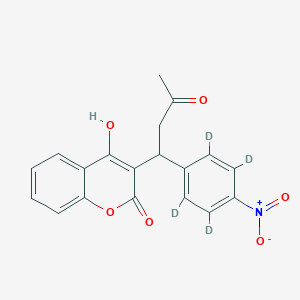
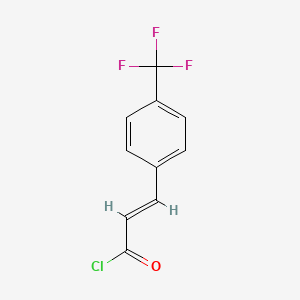
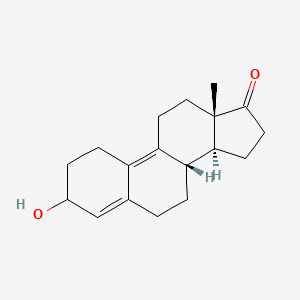
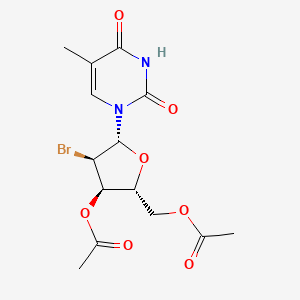
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/new.no-structure.jpg)
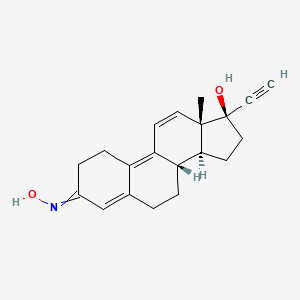
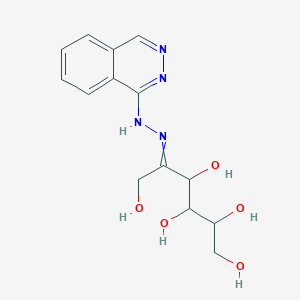
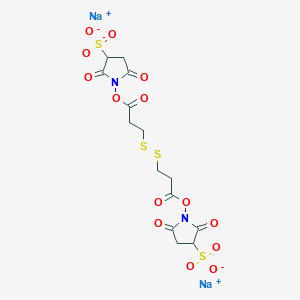
![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)
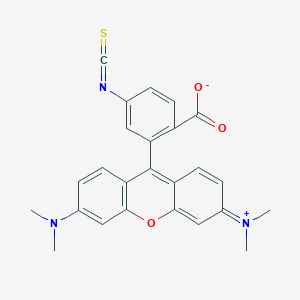
![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)
